In-Depth Technical Guide: Chemical Properties and Synthetic Utility of[5-(Morpholin-4-yl)thiophen-2-yl]methanol
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of[5-(Morpholin-4-yl)thiophen-2-yl]methanol
Executive Summary
[5-(Morpholin-4-yl)thiophen-2-yl]methanol (CAS: 910036-90-7) is a highly versatile, bifunctional fragment molecule utilized extensively in fragment-based drug discovery (FBDD) and advanced organic synthesis[1]. Featuring an electron-rich thiophene core, a solubilizing morpholine ring, and a reactive hydroxymethyl handle, this compound serves as a critical scaffold for molecular linking, structural expansion, and the development of novel therapeutic agents[1]. This whitepaper details its physicochemical properties, synthetic methodologies, and downstream applications in medicinal chemistry.
Physicochemical Profiling & Structural Analysis
The structural architecture of[5-(Morpholin-4-yl)thiophen-2-yl]methanol is strategically designed for optimal pharmacokinetics and chemical reactivity.
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Thiophene Core: Acts as a bioisostere for phenyl rings. It offers a unique electron density and vector angle for substituents, which often enhances binding affinity in kinase and receptor targets[2].
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Morpholine Moiety: Serves a dual purpose. Chemically, it acts as a strong electron-donating group (EDG) that enriches the thiophene ring, altering its reactivity profile. Pharmacologically, the morpholine oxygen improves aqueous solubility and lowers the partition coefficient (LogP), while the nitrogen provides a basic center for potential salt formation[2].
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Hydroxymethyl Group: Provides a versatile synthetic handle. It functions as a hydrogen bond donor/acceptor in biological targets and can be transformed into leaving groups, aldehydes, or carboxylic acids to facilitate cross-coupling reactions[2].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | [5-(Morpholin-4-yl)thiophen-2-yl]methanol |
| CAS Number | 910036-90-7[3] |
| Molecular Formula | C9H13NO2S[3] |
| Molecular Weight | 199.27 g/mol [4] |
| Storage Temperature | -20°C (Recommended to prevent degradation)[1] |
| Physical State | Solid / Fragment Molecule[1] |
Synthetic Methodologies
The primary route to synthesize [5-(Morpholin-4-yl)thiophen-2-yl]methanol involves the chemoselective reduction of its precursor, 5-morpholinothiophene-2-carbaldehyde.
Rationale for Experimental Choices: Sodium borohydride (NaBH₄) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) because it offers superior chemoselectivity. NaBH₄ efficiently reduces the aldehyde to the primary alcohol without cleaving the morpholine-thiophene C-N bond or over-reducing the heteroaromatic system. Methanol is utilized as the solvent to facilitate rapid proton transfer, stabilizing the alkoxide intermediate before aqueous quenching.
Protocol 1: Chemoselective Reduction to [5-(Morpholin-4-yl)thiophen-2-yl]methanol
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Preparation: Dissolve 1.0 equivalent of 5-morpholinothiophene-2-carbaldehyde in anhydrous methanol (0.2 M concentration) under an inert atmosphere (N₂ or Argon) to prevent unwanted oxidative side reactions.
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Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This controls the exothermic nature of the hydride transfer and prevents the formation of dimeric byproducts.
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Hydride Addition: Slowly add 1.2 equivalents of NaBH₄ in small portions over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Self-Validation: Monitor reaction completion via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The disappearance of the UV-active aldehyde spot confirms completion.
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Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) dropwise. Causality: NH₄Cl provides a mild proton source to neutralize excess hydride without overly acidifying the solution, which could degrade the thiophene ring.
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Extraction & Isolation: Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the title compound.
Synthetic workflow for [5-(Morpholin-4-yl)thiophen-2-yl]methanol via chemoselective reduction.
Applications in Medicinal Chemistry & Drug Discovery
As a fragment molecule,[5-(Morpholin-4-yl)thiophen-2-yl]methanol is a foundational building block for synthesizing complex heterocyclic systems[2]. When the methanol group is oxidized back to an aldehyde, it can be reacted with various aryl hydrazides to form highly bioactive hydrazone scaffolds[5].
These morpholine-thiophene hydrazone derivatives have demonstrated significant in vitro anticancer potential. Specifically, they induce apoptosis and inhibit cell proliferation in human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines by disrupting mitochondrial membrane potential[6].
Protocol 2: Synthesis of Downstream Morpholine-Thiophene Hydrazones
This protocol utilizes the oxidized form of the title compound to generate bioactive anticancer hydrazones[5].
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Reagent Mixing: Combine equimolar quantities (1 mmol) of 5-morpholinothiophene-2-carbaldehyde and an appropriately substituted arylhydrazide in 25 mL of methanol[5].
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Acid Catalysis: Add a catalytic amount of glacial acetic acid (approx. 2-3 drops). Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazide nitrogen[5].
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Reflux: Heat the mixture to reflux for 3 hours. The continuous heat drives the dehydration step, locking the structure into the stable imine (hydrazone) bond[5].
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Crystallization: Allow the reaction to cool to room temperature. Filter the resulting solid precipitate. Self-Validation: Recrystallize the crude solid from hot methanol to obtain the pure (E)-hydrazone derivative in high yield, verifying purity via NMR spectroscopy[5].
Mechanism of action for morpholine-thiophene derivatives in MCF-7 cancer cells.
Handling, Stability, and Storage Protocols
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Storage: The compound must be stored at -20°C in a dry, well-ventilated environment to ensure long-term stability[1].
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Stability: Thiophene methanols can be sensitive to highly acidic conditions, which may promote unwanted polymerization or etherification. Keep away from strong oxidizing agents to prevent premature oxidation of the hydroxymethyl group or the morpholine nitrogen.
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Handling: Standard laboratory PPE (gloves, lab coat, safety goggles) is required. Handle under an inert atmosphere if prolonged exposure to moisture or air is expected, though the solid fragment is generally stable under standard benchtop conditions for short-duration handling.
References
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Title: [5-(Morpholin-4-yl)thiophen-2-yl]methanol - PubChem Compound Summary Source: National Institutes of Health (NIH) URL: [Link]
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Title: Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies Source: ResearchGate / rhhz.net URL: [Link]
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Title: (5-Morpholinothien-2-yl)methanol - Fragment Molecule (CAS: 910036-90-7) Source: Tebubio / TargetMol URL: [Link]
Sources
- 1. tebubio.com [tebubio.com]
- 2. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 3. [5-(Morpholin-4-yl)thiophen-2-yl]methanol | C9H13NO2S | CID 16769593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS:910036-90-7, (5-Morpholinothiophen-2-yl)methanol-毕得医药 [bidepharm.com]
- 5. Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies [html.rhhz.net]
- 6. Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies [html.rhhz.net]
